Quinolin-7-ylboronic acid Quinolin-7-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 629644-82-2
VCID: VC2268227
InChI: InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
SMILES: B(C1=CC2=C(C=CC=N2)C=C1)(O)O
Molecular Formula: C9H8BNO2
Molecular Weight: 172.98 g/mol

Quinolin-7-ylboronic acid

CAS No.: 629644-82-2

Cat. No.: VC2268227

Molecular Formula: C9H8BNO2

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-7-ylboronic acid - 629644-82-2

Specification

CAS No. 629644-82-2
Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
IUPAC Name quinolin-7-ylboronic acid
Standard InChI InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
Standard InChI Key ZMEMBOIUHLWVRX-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=CC=N2)C=C1)(O)O
Canonical SMILES B(C1=CC2=C(C=CC=N2)C=C1)(O)O

Introduction

Chemical Properties and Structure

Molecular Information

Quinolin-7-ylboronic acid is characterized by the following molecular data:

PropertyValue
CAS Number629644-82-2
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
IUPAC Namequinolin-7-ylboronic acid
Standard InChIInChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H
Standard InChIKeyZMEMBOIUHLWVRX-UHFFFAOYSA-N
SMILESB(C1=CC2=C(C=CC=N2)C=C1)(O)O

The structure consists of a quinoline ring system (a bicyclic structure composed of a benzene ring fused to a pyridine ring) with a boronic acid group (-B(OH)2) attached at the 7-position. This structural arrangement contributes to its unique reactivity profile and applications in organic synthesis.

Physical Properties

Based on available data and information about related compounds, Quinolin-7-ylboronic acid exhibits the following physical characteristics:

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow crystalline solid
SolubilitySoluble in organic solvents such as chloroform and dimethyl sulfoxide
Storage RecommendationCool, dark place below 15°C

The compound's stability and reactivity are influenced by its storage conditions, with exposure to moisture potentially affecting its stability over time.

Synthesis Methods

Several synthetic approaches can be employed for the preparation of Quinolin-7-ylboronic acid:

Lithiation-Borylation Sequences

This classical approach involves:

  • Directed lithiation of quinoline derivatives at the 7-position

  • Reaction with trialkyl borates

  • Hydrolysis to yield the boronic acid

This method requires careful control of reaction conditions to achieve selectivity for the 7-position.

Applications

Organic Synthesis

Quinolin-7-ylboronic acid serves as a valuable building block in organic synthesis:

Other Coupling Reactions

As a boronic acid derivative, Quinolin-7-ylboronic acid can participate in:

  • Chan-Lam coupling (copper-catalyzed coupling with nucleophiles)

  • Petasis reactions (multicomponent reactions with amines and aldehydes)

  • Hayashi-Miyaura reactions (rhodium-catalyzed asymmetric additions)

Pharmaceutical Research

Boronic acid-containing heterocycles, including quinoline derivatives, have shown significant potential in medicinal chemistry:

Kinase Inhibition

Related boronic acid-containing quinoline derivatives have been investigated as inhibitors of various kinases, including CLK (CDC-like kinases) and ROCK (Rho-associated protein kinases), with potential applications in cancer treatment . These compounds can interact with the ATP-binding site of kinases through hydrogen bonding and coordination interactions.

Anticancer Activity

Some boronic acid-containing quinoline derivatives have demonstrated activity against renal cancer and leukemia cell lines. Research has shown these compounds can promote cell cycle arrest and DNA damage as evidenced by upregulation of p-H2AX . This adds to the growing list of boron-containing compounds that display biological activities with therapeutic potential.

Materials Science Applications

Boronic acid compounds, including quinoline derivatives, have applications in materials science:

Chemical Sensors

The reversible covalent bond formation between boronic acids and diols makes these compounds useful in the development of chemical sensors for sugars and other diol-containing analytes.

Polymeric Materials

Incorporation into polymeric structures can create materials with specific recognition properties or responsive behavior based on the boronic acid interaction with various analytes.

Biological Activities

The biological profile of Quinolin-7-ylboronic acid and structurally related compounds reveals several potential therapeutic applications:

Enzyme Inhibition Mechanisms

Boronic acids can form reversible covalent bonds with nucleophilic residues (particularly serine and threonine) in enzyme active sites. This property has been exploited in the development of enzyme inhibitors, including proteasome inhibitors and serine protease inhibitors.

Cell Cycle Modulation

Research on structurally related compounds has demonstrated their ability to modulate the cell cycle in cancer cell lines. Specifically, flow cytometry results have shown that certain boronic acid-containing quinoline derivatives promote cell cycle arrest in renal cancer cell lines . Additionally, qPCR and immunoblotting analysis have indicated suppression of the cyclin D/Rb oncogenic pathway upon treatment with these compounds.

DNA Damage Induction

Some boronic acid-containing quinoline compounds have been shown to induce DNA damage, as evidenced by the upregulation of phosphorylated histone H2AX (p-H2AX), a marker for DNA double-strand breaks . This mechanism contributes to their potential anticancer activity.

HazardPrecaution
Skin IrritationWear protective gloves; wash skin thoroughly after handling
Eye IrritationUse eye protection; rinse cautiously with water if contact occurs
RespiratoryUse in well-ventilated areas; respiratory protection may be needed
StorageStore in a cool, dark place below 15°C in sealed containers

Specific hazard statements typically associated with this class of compounds include:

  • Causes skin irritation

  • Causes serious eye irritation

Comparison with Related Compounds

Several compounds share structural similarities with Quinolin-7-ylboronic acid, with variations in the position of the boronic acid group or the heterocyclic core:

CompoundCAS NumberKey DifferencesRelative Applications
Quinolin-6-ylboronic acid376581-24-7Boronic acid at 6-positionSimilar cross-coupling applications; potentially different reactivity profile due to positional isomerism
Quinolin-3-ylboronic acid191162-39-7Boronic acid at 3-positionDifferent electronic properties due to proximity to nitrogen; used in similar reactions
8-Quinolinylboronic acid542865Boronic acid at 8-positionEnhanced coordination properties due to chelation potential with nitrogen; exhibits distinct biological activity
Pyrazolo[4,3-f]quinoline boronic acidsVariousAdditional pyrazole ringEnhanced biological activity in kinase inhibition; potential anticancer applications

These structural variations significantly impact the compounds' reactivity, stability, and biological properties, making each derivative suitable for specific applications in synthesis, medicinal chemistry, and materials science.

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